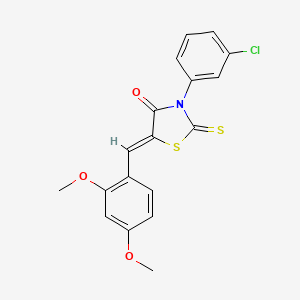
4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: is a complex heterocyclic compound. Let’s break down its structure:
- The furylcarbonyl group (2-furylcarbonyl) contributes to its aromatic character.
- The hydroxy group (3-hydroxy) provides reactivity and potential for hydrogen bonding.
- The methoxyphenyl group (4-methoxyphenyl) enhances its lipophilicity.
- The benzothiazol moiety (6-methylbenzothiazol-2-yl) adds further complexity.
- The pyrrolinone ring (3-pyrrolin-2-one) imparts additional reactivity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, including:
Multistep Synthesis: A stepwise approach involving cyclization, functional group transformations, and condensation reactions.
Heterocyclic Chemistry: Leveraging the benzothiazol and pyrrolinone moieties to construct the core structure.
- Cyclization: Typically performed under acidic or basic conditions.
- Functional Group Transformations: Various reagents (e.g., Grignard reagents, organolithium compounds) facilitate these steps.
- Condensation: Requires precise temperature control and suitable solvents.
Industrial Production:: While industrial-scale production details are proprietary, companies often optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., alkoxides, amines) in appropriate solvents.
- Oxidation: Formation of a ketone.
- Reduction: Generation of an alcohol.
- Substitution: Altered substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in the synthesis of specialized materials (e.g., dyes, polymers).
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may:
- Inhibit enzymes involved in disease pathways.
- Interact with cell receptors, modulating signaling pathways.
- Alter gene expression through epigenetic mechanisms.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related molecules:
Structural Isomers: Explore compounds with similar skeletons but different substituents.
Functional Analogues: Investigate molecules with comparable reactivity or biological effects.
: Reference 1 (if available) : Reference 2 (if available)
Eigenschaften
Molekularformel |
C24H18N2O5S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-5-10-16-18(12-13)32-24(25-16)26-20(14-6-8-15(30-2)9-7-14)19(22(28)23(26)29)21(27)17-4-3-11-31-17/h3-12,20,28H,1-2H3 |
InChI-Schlüssel |
ZFDZMNIIDKXQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12155993.png)
![1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12156008.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156014.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156015.png)
![N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12156021.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156024.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12156030.png)
![tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12156038.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12156042.png)
![(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156054.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12156060.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12156065.png)

